molecular formula C21H21ClN4O3 B2548333 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone CAS No. 1251688-32-0

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone

Cat. No.: B2548333
CAS No.: 1251688-32-0
M. Wt: 412.87
InChI Key: VYRBWUJWJQZWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone features a hybrid structure combining a piperazine pharmacophore with a 1,3,4-oxadiazole heterocycle. Key structural elements include:

  • Ethanone linker: Connects the piperazine moiety to the oxadiazole ring.
  • 1,3,4-Oxadiazole: A five-membered heterocycle with a 4-methoxyphenyl substituent at position 5, contributing to electron-rich aromatic interactions .
  • Methoxy group: Improves solubility and modulates electronic properties .

This scaffold is designed to leverage the pharmacological versatility of piperazine (e.g., CNS activity, antimicrobial effects) and the oxadiazole’s role in enhancing metabolic stability .

Properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-28-16-8-6-15(7-9-16)21-24-23-19(29-21)14-20(27)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRBWUJWJQZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethanone is a novel derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C21H25ClN2O3C_{21}H_{25}ClN_2O_3, with a molecular weight of approximately 461.81 g/mol. The compound features a piperazine ring, a chlorophenyl group, and an oxadiazole moiety, which are significant for its biological activity.

Research indicates that compounds containing 1,3,4-oxadiazole rings exhibit various biological activities, including anticancer and antimicrobial effects. The oxadiazole moiety is known for its ability to interact with multiple biological targets:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving caspases and p53 proteins. For instance, a related study demonstrated increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells treated with oxadiazole derivatives .
  • Neuropharmacological Effects : Compounds similar to the one have been evaluated for their affinities to dopamine D2 and serotonin receptors. These interactions suggest potential applications in treating psychiatric disorders .

Biological Activity Data

A summary of the biological activities observed for this compound is presented below:

Activity IC50 Value (µM) Cell Line Mechanism
Anticancer (MCF-7)0.65Breast CancerInduction of apoptosis via p53 and caspase pathways
Antimicrobial10.38Various BacteriaInhibition of bacterial growth
Neuropharmacological-Animal ModelsModulation of serotonin and dopamine receptors

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Studies : A derivative exhibiting structural similarities to the target compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 0.65 µM. The study highlighted the potential of modifying the oxadiazole ring to enhance anticancer properties .
  • Neuropharmacological Evaluation : Another study evaluated a related compound for its binding affinity to serotonin receptors (5-HT1A and 5-HT2A) and dopamine receptors (D2). The findings suggested that these compounds could be developed as atypical antipsychotics without extrapyramidal side effects .
  • Antimicrobial Activity : Research on structural analogs demonstrated effective inhibition against various bacterial strains, indicating that modifications in the piperazine or oxadiazole structures could enhance antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone ()
  • Structure : Lacks the oxadiazole ring; features a simpler chloroacetyl-piperazine-phenyl system.
  • Key Data :
    • Molecular Weight: 273.16 g/mol (C₁₂H₁₄Cl₂N₂O).
    • Synthesis: Crystallographically characterized, highlighting piperazine’s role in bioactive compounds .
  • Piperazine derivatives like this are foundational in antipsychotic and antimicrobial agents .
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone ()
  • Structure : Incorporates a hydroxypropoxy linker instead of oxadiazole.
  • Key Data: CAS: 63990-66-7.
  • Comparison : The hydroxypropoxy group may enhance solubility but reduce metabolic stability compared to the oxadiazole ring.

Oxadiazole-Containing Analogs

1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4d) ()
  • Structure : Replaces piperazine with pyrazole; retains the 4-methoxyphenyl-oxadiazole group.
  • Key Data :
    • Yield: 58%.
    • Molecular Weight: 300.31 g/mol (C₁₅H₁₆N₄O₃).
    • IR Peaks: 1705 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N) .
  • Comparison : The pyrazole moiety may confer distinct hydrogen-bonding interactions but lacks piperazine’s broad receptor affinity.
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone ()
  • Structure : Features a trifluoromethylphenyl-piperazine and a sulfanyl-oxadiazole group.
  • Key Data: CAS: 785705-64-6.
  • Comparison: The sulfanyl linker differs from the ethanone bridge in the target compound, altering conformational flexibility.

Hybrid Piperazine-Oxadiazole Derivatives

1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone ()
  • Structure : Combines piperidine (instead of piperazine) with pyrazole and pyrimidine substituents.
  • Key Data: Molecular Weight: ~425 g/mol (estimated).
  • Comparison : The pyrimidine substituent introduces a planar aromatic system absent in the target compound, which may affect DNA intercalation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.